1-(2-Methoxyethylamino)-2-methyl-2-propanol

Description

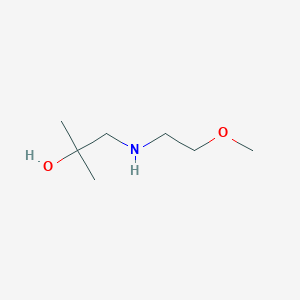

1-(2-Methoxyethylamino)-2-methyl-2-propanol is a secondary amino alcohol characterized by a 2-methyl-2-propanol backbone substituted with a 2-methoxyethylamino group. The methoxyethylamino group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity, making it valuable in ligand design and bioactive molecule development .

Properties

IUPAC Name |

1-(2-methoxyethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,9)6-8-4-5-10-3/h8-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVGCTCOKXRKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethylamino)-2-methyl-2-propanol typically involves the reaction of 2-methoxyethylamine with a suitable precursor, such as 2-methyl-2-propanol. The reaction conditions often include the use of a solvent like methanol or ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethylamino)-2-methyl-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into simpler alcohols or amines.

Substitution: The methoxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethylamino)-2-methyl-2-propanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethylamino)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The methoxyethylamino group can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following compounds share the 2-methyl-2-propanol core but differ in substituents, leading to distinct chemical and functional properties:

*Calculated based on molecular formula (C₇H₁₇NO₂).

Physicochemical and Reactivity Comparison

- Polarity and Solubility: The methoxyethylamino group in this compound increases hydrophilicity compared to tert-butanol, which is nonpolar. Ethylamino and dimethylamino derivatives exhibit intermediate polarity .

- Basicity: Dimethylamino derivatives (e.g., dmampH) are more basic than secondary amines (e.g., ethylamino analogs) due to electron-donating methyl groups .

- Thermal Stability: Aminoalkoxide ligands like dmampH demonstrate high thermal stability, making them suitable for ALD processes, whereas tertiary alcohols (e.g., tert-butanol) are volatile and less stable .

Biological Activity

1-(2-Methoxyethylamino)-2-methyl-2-propanol, also known as MEA-MP, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₇H₁₉NO₂

- Molecular Weight : 145.24 g/mol

- CAS Number : 54093-56-6

The biological activity of MEA-MP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for cellular processes such as proliferation, apoptosis, and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : MEA-MP may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing synaptic transmission.

- Cell Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.

Biological Activity Overview

The biological activities of MEA-MP can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that MEA-MP exhibits antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

2. Cytotoxicity and Anticancer Potential

Studies have demonstrated that MEA-MP has cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

3. Neuroprotective Effects

Preliminary studies suggest that MEA-MP may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to this effect.

Case Studies

Several studies have been conducted to evaluate the biological activity of MEA-MP:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Study B | Assess cytotoxicity in cancer cells | Induced apoptosis in breast cancer cell line MCF-7 with an IC50 value of 20 µM after 48 hours exposure. |

| Study C | Investigate neuroprotective effects | Demonstrated reduced neuronal cell death in models of oxidative stress at concentrations up to 100 µM. |

Safety and Toxicology

Toxicological assessments indicate that while MEA-MP shows promising biological activity, its safety profile must be thoroughly evaluated. Studies on acute toxicity have shown that high doses can lead to adverse effects such as liver damage and renal toxicity in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Methoxyethylamino)-2-methyl-2-propanol in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methyl-2-propanol derivatives with 2-methoxyethylamine under controlled pH and temperature conditions. Catalytic hydrogenation may enhance yield .

- Purification : Use fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can the tertiary alcohol structure in this compound be confirmed experimentally?

- Lucas Test : Immediate cloudiness with Lucas reagent confirms the tertiary alcohol group (2-methyl-2-propanol moiety) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methoxyethylamino group (δ ~3.3 ppm for OCH₂CH₂OCH₃) and tertiary alcohol (δ ~1.2 ppm for C(CH₃)₂OH) .

- IR : Broad O-H stretch (~3400 cm⁻¹) and C-O stretches (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Based on structurally similar compounds, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (GHS H315/H319) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the solubility of this compound vary with solvent polarity and temperature?

- Experimental Design : Measure solubility in alcohols (e.g., methanol, 2-propanol) using gravimetric or spectrophotometric methods at 25–60°C. Polar solvents like methanol enhance solubility due to hydrogen bonding with the tertiary alcohol and amine groups .

- Modeling : Apply the SRK equation of state to predict phase behavior, as done for CO₂ + 2-methyl-2-propanol systems . Correlate data with the modified Apelblat equation .

Q. What computational approaches predict the biological interactions of this compound?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Compare with analogs (e.g., 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride) to assess substituent effects .

- Docking Studies : Use AutoDock Vina to evaluate affinity for enzymatic targets (e.g., antimicrobial enzymes), leveraging structural data from SDF/MOL files .

Q. How can contradictory spectroscopic data be resolved during characterization?

- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, distinguish methoxyethylamino signals from impurities via high-resolution MS (e.g., m/z 176.25 for C₈H₁₉NO₂) .

- Error Analysis : Reference phase equilibria studies where incorrect data correlations led to false liquid-liquid splits; apply statistical tools (confidence intervals, residual analysis) .

Q. What biological applications are plausible based on structural analogs?

- Antimicrobial Studies : Test against Gram-positive/negative bacteria, referencing 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol’s activity .

- Drug Precursor Potential : Explore derivatization (e.g., esterification) to enhance bioavailability, similar to Ethyl (2R)-2-(methylamino)propanoate’s role in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.